molecular formula C7H7F3N2S B6229216 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine CAS No. 2168783-87-5

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

Cat. No. B6229216
CAS RN: 2168783-87-5
M. Wt: 208.2
InChI Key:
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Description

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine (4-TCTA) is an organic compound that is used in a variety of scientific research applications. It is a member of the thiazol-2-amine family and has a unique trifluoromethylcyclopropyl side chain that gives it a range of interesting properties. 4-TCTA has been studied extensively in the laboratory, and its potential applications in scientific research are vast. In

Scientific Research Applications

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine has been studied extensively in the laboratory and has been found to have a range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a fluorescent indicator for the detection of pH, and as a fluorescent label for the detection of biomolecules. Additionally, 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine has been used as a substrate for the synthesis of a range of organic compounds, including polymers and small molecules.

Mechanism of Action

The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is not yet fully understood. It is believed that the trifluoromethylcyclopropyl side chain of the compound is responsible for its range of properties, as it is able to interact with a range of molecules. The compound is also believed to act as a fluorescent probe, meaning that it is able to absorb light at one wavelength and emit light at another wavelength. This property is what makes 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine useful in a range of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine have not yet been fully studied. However, it is believed that the compound has the potential to interact with a range of biomolecules, including proteins, lipids, and carbohydrates. Additionally, the compound has been found to be non-toxic in a range of studies, suggesting that it may be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine in laboratory experiments are that it is relatively easy to synthesize, non-toxic, and can be used as a fluorescent probe for a range of applications. Additionally, the compound has been found to be stable in a range of conditions, making it suitable for use in a wide range of laboratory experiments. The main limitation of using 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects on biological systems are still not known.

Future Directions

The potential future directions for 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine are vast. Further research could be conducted to gain a better understanding of the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine in a range of scientific research fields, such as drug discovery, materials science, and biotechnology. Finally, further research could be conducted to develop new synthesis methods for the compound, as well as to improve the efficiency and cost-effectiveness of existing methods.

Synthesis Methods

The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine is relatively straightforward and can be accomplished in a few steps. The first step is to react 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole with sodium hydroxide in an aqueous solution to form 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-ol. This compound can then be oxidized with sodium periodate to form 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine. This method has been demonstrated to be an efficient and cost-effective way to synthesize 4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine' involves the reaction of a cyclopropyl ketone with a thioamide followed by a cyclization reaction to form the thiazole ring. The trifluoromethyl group is introduced through a substitution reaction using a suitable reagent.", "Starting Materials": [ "Cyclopropyl ketone", "Thioamide", "Trifluoromethylating reagent" ], "Reaction": [ "Step 1: Cyclopropyl ketone is reacted with thioamide in the presence of a suitable base to form the corresponding thioamide intermediate.", "Step 2: The thioamide intermediate is then cyclized using a suitable cyclization reagent to form the thiazole ring.", "Step 3: The resulting thiazole intermediate is then reacted with a trifluoromethylating reagent to introduce the trifluoromethyl group at the desired position.", "Step 4: The final product, '4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine', is obtained after purification and isolation." ] }

CAS RN

2168783-87-5

Product Name

4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine

Molecular Formula

C7H7F3N2S

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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